

Preparing Environmental Samples for Elemental Analysis using the Velp NDA 702

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Veltec**

Cat. No.: **B1166048**

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the preparation of various environmental samples for elemental analysis using the Velp NDA 702 elemental analyzer. The Velp NDA 702 utilizes the Dumas combustion method for a rapid and automated determination of nitrogen and carbon content in both solid and liquid samples.[\[1\]](#)[\[2\]](#) [\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) Accurate and reproducible results are highly dependent on proper sample preparation. These guidelines are designed to ensure sample homogeneity and appropriate handling for a range of environmental matrices.

Principles of the Velp NDA 702 Analyzer

The Velp NDA 702 operates on the principle of high-temperature catalytic combustion. A sample is weighed into a tin capsule and introduced into a combustion chamber heated to approximately 1030°C.[\[2\]](#) In the presence of a catalyst and pure oxygen, the sample is flash combusted, converting its elemental components into gaseous oxides. The resulting gases are then passed through a reduction furnace containing copper to reduce nitrogen oxides to elemental nitrogen (N₂) and to remove excess oxygen. A series of traps then removes water and carbon dioxide, allowing for the quantitative measurement of N₂ by a thermal conductivity detector (TCD). The entire process is automated and typically takes 3 to 5 minutes per sample.

[\[1\]](#)

General Sample Preparation Guidelines

To ensure the analysis of a representative portion of the sample and to maximize the precision of the results, proper sample preparation is crucial.^[8] The following are general guidelines applicable to most environmental samples.

- Homogenization: Achieving a homogenous sample is the most critical step. Non-uniform samples will lead to significant variations in results. Various techniques can be employed depending on the sample matrix.
- Drying: For solid samples, drying is often necessary to standardize the sample and allow for effective homogenization. It is critical to dry samples at a low temperature (typically <60°C) to prevent the loss of volatile elemental components.
- Grinding and Sieving: Grinding reduces the particle size of solid samples, increasing the surface area for combustion and improving homogeneity. Sieving helps to remove larger, non-representative particles.
- Weighing: Accurate weighing of the prepared sample is essential for precise calculations of elemental content. The Velp NDA 702 can accommodate samples up to 1 gram.^{[2][3][4][5]}

Experimental Protocols

The following are detailed protocols for the preparation of specific environmental sample types.

Soil and Sediment Samples

Objective: To prepare soil and sediment samples for the determination of total nitrogen and carbon.

Materials:

- Drying oven
- Mortar and pestle or mechanical grinder
- Sieve with a 2 mm mesh

- Analytical balance (4 decimal places)
- Tin capsules
- Spatula

Protocol:

- Drying: Dry the bulk soil or sediment sample in a drying oven at a temperature not exceeding 60°C until a constant weight is achieved. This prevents the loss of volatile nitrogen compounds.
- Homogenization:
 - Break up any large aggregates in the dried sample using a mortar and pestle.
 - For larger quantities, a mechanical grinder may be used.
 - Pass the entire sample through a 2 mm sieve to remove stones, roots, and other large debris.
- Sub-sampling: Thoroughly mix the sieved sample before taking a sub-sample for analysis to ensure it is representative of the bulk sample.
- Weighing:
 - Tare a tin capsule on the analytical balance.
 - Using a clean spatula, weigh approximately 100-300 mg of the homogenized soil or sediment sample directly into the tin capsule. The exact weight will depend on the expected nitrogen content.
 - Record the weight to four decimal places.
- Encapsulation: Fold the tin capsule to securely enclose the sample, ensuring no sample material can be lost. Compress the capsule into a small, tight ball.

- Analysis: Place the encapsulated sample into the autosampler of the Velp NDA 702 for analysis.

Plant Tissue Samples

Objective: To prepare plant tissue (leaves, stems, roots) for the determination of total nitrogen and carbon.

Materials:

- Drying oven or freeze-dryer
- Plant mill or grinder
- Analytical balance (4 decimal places)
- Tin capsules
- Spatula

Protocol:

- Cleaning: Gently wash the plant material with deionized water to remove any soil or dust particles. Blot dry with a paper towel.
- Drying:
 - Dry the plant tissue in an oven at 60-70°C until a constant weight is achieved.
 - Alternatively, freeze-drying can be used to better preserve certain compounds, although it is not strictly necessary for total nitrogen analysis.
- Grinding: Grind the dried plant material to a fine, homogeneous powder using a plant mill or grinder.
- Weighing:
 - Tare a tin capsule on the analytical balance.

- Weigh approximately 2-5 mg of the ground plant tissue into the tin capsule. Plant material generally has a higher nitrogen content than soil, requiring a smaller sample size.
- Record the weight to four decimal places.
- Encapsulation: Fold and seal the tin capsule as described for soil samples.
- Analysis: Place the encapsulated sample into the autosampler of the Velp NDA 702.

Water and Wastewater Samples

Objective: To prepare water and wastewater samples for the determination of total nitrogen.

Materials:

- Homogenizer or sonicator (for samples with suspended solids)
- Micropipette
- Absorbent material (e.g., VELP Superabsorbent Powder)
- Tin capsules
- Analytical balance (4 decimal places)

Protocol:

- Homogenization: For water samples containing suspended solids, homogenize the sample using a high-speed homogenizer or sonicator immediately before taking a sub-sample.
- Sample Preparation for Liquid Injection (if applicable): The Velp NDA 702 can be equipped with a liquid autosampler. If this is not available, the following method can be used.
- Preparation with Absorbent Material:
 - Tare a tin capsule containing a small, pre-weighed amount of absorbent material (e.g., 30-50 mg).

- Using a micropipette, accurately dispense a known volume (e.g., 100-200 μL) of the water sample onto the absorbent material in the tin capsule.
- Reweigh the capsule to determine the exact weight of the water sample added.
- Encapsulation: Carefully fold and seal the tin capsule, ensuring no liquid can escape.
- Analysis: Promptly place the encapsulated sample into the autosampler of the Velp NDA 702 to prevent any potential loss of volatile compounds.

Data Presentation

The following tables provide a summary of recommended sample weights and typical nitrogen content for various environmental samples.

Table 1: Recommended Sample Weights for Velp NDA 702 Analysis

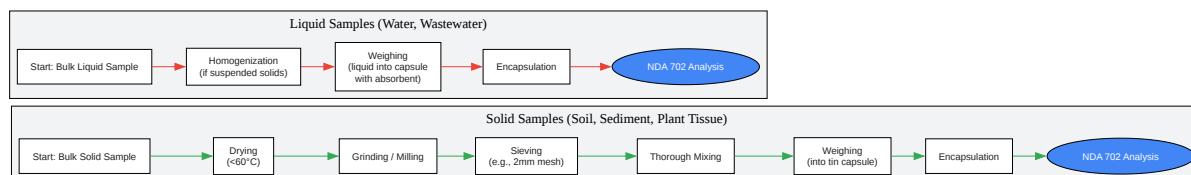

Sample Type	Recommended Weight (mg)	Notes
Soil	100 - 300	Adjust based on organic matter content.
Sediment	100 - 300	Higher amounts may be needed for sandy sediments with low organic content.
Plant Tissue	2 - 5	Higher nitrogen content requires smaller sample size.
Water	50 - 200 (liquid weight)	Use of absorbent material is recommended for manual loading.
Sludge (dried)	10 - 30	High in organic matter and nitrogen.

Table 2: Typical Total Nitrogen Content in Environmental Samples

Sample Type	Typical Nitrogen Content (%)	Reference
Agricultural Soil	0.1 - 0.5	[9]
Forest Soil	0.2 - 1.0	
Sediment (freshwater)	0.1 - 0.8	[10][11]
Plant Leaves	2.0 - 5.0	
Wastewater (untreated)	0.002 - 0.01 (as N)	
Sewage Sludge (dried)	1.0 - 6.0	[9]

Visualized Workflows

The following diagrams illustrate the experimental workflows for preparing different environmental samples.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. velp.com [velp.com]
- 2. velp.com [velp.com]
- 3. VELP Scientifica NDA 702 Dumas Nitrogen Analyzer Elemental Analyzer | Buy Online | VELP Scientifica | Fisher Scientific [fishersci.co.uk]
- 4. directindustry.com [directindustry.com]
- 5. NDA 702 Dumas Nitrogen Analyzer [velp.com]
- 6. analis.com [analis.com]
- 7. NDA 702 Dumas Nitrogen Analyzer [velp.com]
- 8. laboreszkozkatalogus.hu [laboreszkozkatalogus.hu]
- 9. Nitrogen Species in Soil, Sediment, and Ground Water at a Former Sewage-Treatment Wastewater Lagoon: Naval Air Station Whidbey Island, Island County, Washington [pubs.usgs.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Preparing Environmental Samples for Elemental Analysis using the Velp NDA 702]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1166048#how-to-prepare-environmental-samples-for-a-velp-nda-702-elemental-analyzer>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com